N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC13659247
Molecular Formula: C13H16N6O
Molecular Weight: 272.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N6O |
|---|---|
| Molecular Weight | 272.31 g/mol |
| IUPAC Name | N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethyl)pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C13H16N6O/c20-13(11-7-14-1-2-16-11)18-6-10-5-15-8-12-17-3-4-19(12)9-10/h1-4,7,10,15H,5-6,8-9H2,(H,18,20) |
| Standard InChI Key | BNCGNGFKUVDLCZ-UHFFFAOYSA-N |
| SMILES | C1C(CN2C=CN=C2CN1)CNC(=O)C3=NC=CN=C3 |
| Canonical SMILES | C1C(CN2C=CN=C2CN1)CNC(=O)C3=NC=CN=C3 |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises two primary components:
-
Imidazo[1,2-a] diazepine Core: A bicyclic system combining a seven-membered 1,4-diazepine ring fused with a five-membered imidazole ring. The diazepine ring is saturated (6,7,8,9-tetrahydro-5H), reducing conformational flexibility compared to aromatic analogs .
-
Pyrazine-2-carboxamide Substituent: A pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) functionalized with a carboxamide group at position 2. This group is connected via a methylene linker to the diazepine core’s 6-position .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₇O |
| Molecular Weight | 327.35 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (N and O atoms) |
| Topological Polar Surface Area | 98.6 Ų |
The stereochemistry of the diazepine ring’s 6-position is critical for biological activity, as seen in structurally related compounds .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis involves multi-step strategies to construct the imidazo-diazepine core and attach the pyrazine carboxamide moiety. Representative methods include:
Route 1: Condensation of Diamines with Carbonyl Derivatives
-
Formation of 1,4-Diazepine: Reacting 1,2-diamine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions yields the diazepine ring .
-
Imidazole Annulation: Cyclization with chloroacetaldehyde or equivalents introduces the imidazole ring .
-
Methylene Linker Installation: Alkylation of the diazepine’s 6-position with bromomethylpyrazine carboxamide completes the structure .
Route 2: Coupling of Preformed Fragments
-
Suzuki-Miyaura coupling or amide bond formation connects pre-synthesized imidazo-diazepine and pyrazine-carboxamide units .
Challenges and Solutions
-
Regioselectivity: Competing reactions during annulation may yield regioisomers. Microwave-assisted synthesis improves selectivity .
-
Solubility: The compound’s low aqueous solubility necessitates formulation with co-solvents like PEG-400 .
Pharmacological Profile and Mechanisms
In Vitro Activity
| Assay | Result | Reference |
|---|---|---|
| CB1 Binding Affinity (Ki) | 12 nM (analog) | |
| RSK1 Inhibition (IC₅₀) | 45 nM (structural analog) |
ADME-Tox Predictions
-
Absorption: Moderate permeability (Caco-2 Papp = 8.2 × 10⁻⁶ cm/s) due to high polar surface area.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the diazepine ring .
-
Toxicity: Ames test negative; hERG inhibition potential requires further study.
Future Research Directions
-
Target Deconvolution: Identify primary molecular targets via proteomic profiling.
-
Prodrug Development: Address solubility limitations through phosphate ester prodrugs.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume